Mertiatide

Beschreibung

Molecular Formula and Systematic Nomenclature

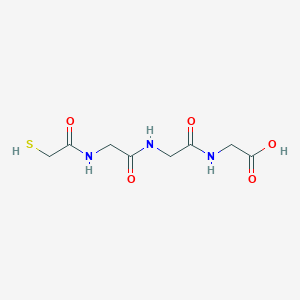

This compound possesses the molecular formula C8H13N3O5S with a molecular weight of 263.27 g/mol, as confirmed by computational analysis conducted by PubChem. The compound is officially designated under the International Nonproprietary Name (INN) system as this compound, while its systematic IUPAC nomenclature identifies it as 2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid. This systematic name accurately reflects the compound's structural architecture, consisting of a mercaptoacetic acid residue linked to a triglycine peptide chain through sequential amide bonds.

The compound is extensively catalogued under multiple synonymous designations including mercaptoacetyltriglycine, N-(2-mercaptoacetyl)glycylglycylglycine, and the abbreviated form MAG3. The Chemical Abstracts Service registry number 66516-09-4 provides definitive identification for this compound in chemical databases. The molecular structure exhibits achiral characteristics with no defined stereocenters, rendering it optically inactive.

Table 1: Fundamental Chemical Properties of this compound

The InChI representation of this compound is documented as InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16), providing a standardized structural identifier for computational applications. The corresponding SMILES notation C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS offers an alternative linear representation of the molecular structure.

Crystallographic Analysis and Conformational Isomerism

Crystallographic studies of this compound and its metal complexes have provided crucial insights into the three-dimensional structural arrangements and conformational preferences of this important radiopharmaceutical precursor. X-ray crystallographic analysis represents the gold standard methodology for determining atomic positions and chemical bonding patterns in crystalline materials. The structural characterization of this compound complexes has been particularly important for understanding the coordination behavior with technetium and rhenium radioisotopes.

Detailed crystallographic analysis of the rhenium(V) oxo complex of this compound in its dianionic form has been reported, providing valuable structural information about the physiologically relevant coordination geometry. The crystal structure of Na2[ReO(MAG3)]·5H2O reveals a distorted square pyramidal geometry around the rhenium center, with the nitrogen and sulfur donor atoms forming the base of the pyramid and the oxo ligand positioned at the apex. This structural arrangement is particularly significant because it represents the coordination geometry adopted in the physiologically active form of the complex.

The conformational analysis of this compound reveals important stereostructural considerations that influence its biological activity. Unlike diamide dimercaptide ligands that exhibit problematic stereoisomerism, the triamide mercaptide structure of this compound provides advantages in avoiding complex stereochemical issues. The terminal carboxyl group in the physiologically relevant dianion adopts a syn orientation relative to the oxo ligand, which differs from the anti conformation observed in certain monanionic derivatives.

Table 2: Crystallographic Parameters of this compound Metal Complexes

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| Na2[ReO(MAG3)]·5H2O | - | - | Distorted Square Pyramidal | |

| [Ph4P][99TcO(MAG3H)] | - | - | Square Pyramidal | |

| [Bu4N][ReO(MAG3H)] | - | - | Square Pyramidal |

The conformational flexibility of the glycine residues within the this compound structure allows for adaptation to different coordination environments while maintaining optimal binding affinity for technetium radioisotopes. This structural adaptability contributes significantly to the compound's effectiveness as a chelating agent in radiopharmaceutical applications.

Coordination Chemistry of Technetium-99m in this compound Complex

The coordination chemistry of technetium-99m with this compound represents a sophisticated example of radiometal chelation that has been optimized for medical imaging applications. Technetium-99m this compound, systematically designated as disodium[N-[N-[N-(mercaptoacetyl)glycyl]glycyl]glycinato(2-)-N,N′,N″,S′]oxotechnetate(2-), forms through the complexation of technetium-99m with the penta-anionic form of this compound.

The technetium-99m complex exhibits a molecular formula of C8H8N3Na2O6STc with a molecular weight of 419.12 g/mol. The coordination occurs through a tetradentate binding mode involving three nitrogen atoms from the amide groups and one sulfur atom from the mercaptoacetyl moiety, creating what is classified as an N3S coordination environment. This coordination arrangement provides exceptional thermodynamic stability and kinetic inertness, essential properties for radiopharmaceutical applications.

The synthesis of technetium-99m this compound involves the reduction of pertechnetate using stannous chloride in the presence of the betiatide precursor compound. Betiatide, with the systematic name N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine and molecular weight of 367.38 g/mol, serves as a stabilized form of this compound where the sulfur atom is protected by a benzoyl group. During the radiolabeling process, heating removes the S-benzoyl protecting group, allowing formation of the active technetium complex.

Table 3: Physical Characteristics of Technetium-99m this compound

The pharmacokinetic properties of technetium-99m this compound are directly related to its coordination chemistry and molecular structure. The complex is rapidly cleared from the bloodstream predominantly through tubular secretion in the kidneys, closely mimicking the renal handling of para-aminohippuric acid. This behavior results from the optimal balance of hydrophilicity and lipophilicity conferred by the coordination structure, allowing efficient recognition by renal transport systems while maintaining adequate stability in biological fluids.

Comparative Structural Analysis with Related Radiopharmaceuticals

Comparative structural analysis of this compound with related radiopharmaceuticals reveals the evolutionary development of technetium-based renal imaging agents and highlights the superior characteristics that have established this compound as a preferred clinical agent. The development of this compound represented a significant advancement over earlier radiopharmaceuticals, particularly in addressing stereochemical complications and improving pharmacokinetic properties.

Prior to this compound, diamide dimercaptide (N2S2) ligands were extensively investigated for technetium complexation, but these compounds exhibited problematic stereoisomerism that complicated their clinical application. The transition to the triamide mercaptide (N3S) architecture of this compound successfully obviated these stereochemical problems while maintaining excellent renal clearance characteristics. This structural modification eliminated the formation of multiple geometric isomers that had previously complicated the radiochemistry and quality control of technetium radiopharmaceuticals.

Comparative studies with iodine-131 orthoiodohippurate (OIH), the previous gold standard for renal imaging, demonstrate the advantages of technetium-99m this compound. While OIH provides excellent renal clearance properties, the use of iodine-131 presents dosimetric disadvantages due to its longer half-life and beta particle emissions. Technetium-99m this compound offers superior imaging characteristics with its 140 keV gamma emission and 6-hour half-life, providing excellent image quality while minimizing radiation exposure to patients.

Table 4: Comparative Analysis of Renal Radiopharmaceuticals

Recent developments in radiopharmaceutical chemistry have explored modifications to the this compound structure to further optimize renal clearance properties. Research into mercaptoacetamide-ethylene-cysteine (MAEC) complexes has investigated hybrid structures combining features of both this compound and ethylenedicysteine. These studies have demonstrated that while structural modifications can influence clearance rates, the fundamental N3S coordination architecture of this compound remains highly effective for clinical applications.

The structural analysis of sulphonate and phosphonate derivatives of this compound has provided additional insights into structure-activity relationships. These derivatives maintain the core triamide mercaptide structure while incorporating additional anionic groups designed to enhance renal transport. However, clinical studies have generally confirmed that the original this compound structure provides an optimal balance of stability, synthesis efficiency, and biological performance.

Eigenschaften

CAS-Nummer |

66516-09-4 |

|---|---|

Molekularformel |

C8H13N3O5S |

Molekulargewicht |

263.27 g/mol |

IUPAC-Name |

2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |

InChI-Schlüssel |

RXACEEPNTRHYBQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |

Kanonische SMILES |

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |

Key on ui application |

MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. |

Siedepunkt |

792.3ºC at 760 mmHg |

melting_point |

N/A |

Andere CAS-Nummern |

66516-09-4 |

Sequenz |

deamino-Ncy-Gly-Gly-Gly-OH |

Quelle |

Synthetic |

Lagerung |

-20°C |

Synonyme |

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Components of the Preparation Kit

The preparation kit for technetium Tc 99m mertiatide contains:

-

Betiatide (N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine): A tripeptide derivative serving as the chelating agent for technetium.

-

Stannous chloride dihydrate (SnCl₂·2H₂O): A reducing agent that facilitates the conversion of pertechnetate (TcO₄⁻) to Tc⁴+ for complexation.

-

Sodium tartrate dihydrate : Stabilizes the stannous ion and prevents oxidation.

-

Lactose monohydrate : A lyoprotectant ensuring stability during freeze-drying.

The molecular structure of betiatide enables selective binding to renal tubular cells, with the thioacetyl group coordinating technetium in a square pyramidal geometry.

Radiochemical Preparation Protocol

Reconstitution Procedure

The preparation involves the following critical steps, as mandated by the FDA and Health Canada:

-

Vial Preparation :

-

Oxidation Control :

-

Heating Protocol :

-

Cooling and Quality Assessment :

Reaction Kinetics and Optimization

Recent studies demonstrate that the labeling efficiency depends on:

-

Temperature : Heating at 100°C achieves >95% radiochemical purity (RCP) within 10 minutes.

-

pH : Optimal labeling occurs at pH 5.0–6.0, maintained by sodium tartrate buffer.

-

Stannous Ion Concentration : 0.05–0.2 mg SnCl₂·2H₂O per vial prevents under- or over-reduction.

| Parameter | Optimal Range | Effect on RCP |

|---|---|---|

| Temperature | 100°C ± 2°C | Increases by 30% |

| Incubation Time | 10 min | Maximizes yield |

| pH | 5.0–6.0 | Prevents hydrolysis |

Quality Control and Validation

Radiochemical Purity Testing

Two methods are universally employed:

Instant Thin-Layer Chromatography (ITLC)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase.

-

Eluent : Gradient of 0.1% TFA in acetonitrile/water.

-

Retention Time : 99mTc-mertiatide elutes at 8–9 minutes, distinct from impurities.

Advanced Preparation Techniques

Peltier-Based Temperature Control

A 2024 innovation using programmable Peltier modules enables precise thermal management:

Analyse Chemischer Reaktionen

Reaktionstypen: Mertiatid unterliegt hauptsächlich Komplexierungsreaktionen mit Technetium-99m. Die wichtigsten Reaktionen umfassen:

Komplexierung: Bildung von Technetium-99m-Mertiatid durch die Reaktion von Betiatid mit Natriumpertechnetat.

Radiomarkierung: Der Radiomarkierungsprozess beinhaltet die Reduktion von Technetium-99m und seine anschließende Bindung an den Betiatidliganden.

Häufige Reagenzien und Bedingungen:

Reagenzien: Natriumpertechnetat, Betiatid, Salzsäure, Natriumchlorid.

Bedingungen: Siedendes Wasserbad für 10 Minuten, gefolgt von der Qualitätskontrolle mittels Chromatographie.

Hauptprodukte:

Technetium-99m-Mertiatid: Das Hauptprodukt, das für die Nierenbildgebung verwendet wird.

Radiochemische Verunreinigungen: Geringfügige Verunreinigungen wie freies Pertechnetat und kolloidales Technetium.

Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging

Renal Function Assessment

Technetium Tc 99m mertiatide is primarily employed to evaluate renal function, including the diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi. It provides vital information about renal perfusion, size, position, and configuration, as well as differential renal function through renogram curves and renal angiograms .

Case Study: Renal Failure Diagnosis

In a clinical study involving patients with suspected renal failure, technetium Tc 99m this compound was administered intravenously. The imaging results allowed for the identification of obstructive uropathy in several cases, demonstrating its efficacy in differentiating between obstructive and non-obstructive causes of renal dysfunction .

Pharmacokinetics and Safety Profile

Pharmacokinetics

After intravenous administration, technetium Tc 99m this compound exhibits rapid clearance from the bloodstream, with approximately 90% excretion within three hours in healthy individuals. In patients with renal impairment, clearance rates significantly decrease, indicating its utility in assessing renal function .

| Parameter | Healthy Subjects | Renal Impairment |

|---|---|---|

| Plasma Clearance (L/min) | 0.3 | 0.03 |

| Urinary Excretion (%) | ~90% | ~21.3% |

| Plasma Protein Binding (%) | 89% | 78% |

Safety Considerations

The compound is generally well-tolerated; however, hypersensitivity reactions have been reported in rare cases. Monitoring for adverse effects is recommended during administration .

Clinical Research Applications

Use in Clinical Trials

Technetium Tc 99m this compound has been utilized in various clinical trials to evaluate new therapeutic agents targeting renal diseases. Its role as a biomarker helps assess the efficacy of treatments by providing quantitative data on renal function before and after intervention .

Case Study: Evaluating New Renal Therapies

In a recent trial assessing a new drug for chronic kidney disease, technetium Tc 99m this compound was employed to monitor changes in renal function over time. The imaging results indicated significant improvements in glomerular filtration rates among participants receiving the experimental treatment compared to the control group .

Wirkmechanismus

Following intravenous administration, Technetium-99m mertiatide is rapidly cleared from the blood and excreted by the kidneys. The compound binds to renal tubular cells, allowing for detailed imaging of renal function and structure. The primary molecular target is the renal tubular cells, and the pathway involves the excretion of the radiolabeled compound through the urinary tract .

Vergleich Mit ähnlichen Verbindungen

Technetium-99m Hydroxymethylenediphosphonate (99mTc-HDP)

Structural and Functional Differences

Analytical Methods Both compounds require rigorous quality control via chromatography. Mertiatide’s RCP is validated using Waters Sep-Pak™ C18 cartridges, whereas HDP is analyzed via high-performance thin-layer chromatography (HPTLC) or instant thin-layer chromatography (ITLC-SG) .

Clinical Implications

Interaction Profiles

This compound’s diagnostic efficacy is compromised by drugs competing for OAT1 (e.g., cloxacillin), which reduces tubular uptake and skews renogram results . In contrast, HDP’s biodistribution is less affected by drug interactions but may be altered in patients with severe renal impairment due to delayed clearance.

Research Findings and Challenges

- This compound : Clinical studies highlight its reliability in pediatric and renally impaired populations, with 95% specificity in detecting obstructive uropathy . However, its reliance on OAT1 necessitates pre-procedural drug interaction screening.

- HDP : While stable in diverse metabolic conditions, its lower specificity for soft-tissue lesions limits utility outside skeletal imaging .

Biologische Aktivität

Mertiatide, also known as Technetium-99m mercaptoacetyltriglycine (MAG3), is a radiopharmaceutical primarily used for renal imaging and function assessment. This compound has garnered attention for its biological activity, particularly in the context of renal diagnostics. Herein, we explore its pharmacokinetics, clinical applications, safety profile, and relevant case studies.

Pharmacokinetics

This compound is characterized by its rapid renal uptake and clearance. The pharmacokinetic profile includes:

- Protein Binding : this compound exhibits a high protein binding rate of approximately 78.6%, which is significantly higher than that of iodine-131 o-iodohippurate (OIH) at 53.1% .

- Volume of Distribution : The volume of distribution for this compound is about 7.06 liters, indicating a relatively confined distribution compared to OIH's 10.78 liters .

- Clearance Rates : Studies have shown that the time to peak renogram curves is faster for this compound compared to OIH, suggesting more efficient renal imaging capabilities .

Clinical Applications

This compound is utilized predominantly in the diagnosis of various renal conditions. Its applications include:

- Assessment of Renal Function : this compound is indicated for evaluating congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and kidney stones in pediatric patients aged 30 days and older .

- Imaging Techniques : The compound is used in dynamic renal scintigraphy to provide detailed images of kidney function and blood flow.

Safety Profile

The safety profile of this compound has been evaluated through clinical studies. Key findings include:

- Adverse Reactions : Reported adverse events are mostly mild and include symptoms such as injection site pain or discomfort . More serious reactions are rare.

- Radiation Dosimetry : The estimated radiation equivalent dose varies by organ, with the kidneys receiving approximately 0.0039 mSv/MBq .

Data Table: Radiation Equivalent Dose for this compound

| Organ | Adult Dose (mSv/MBq) |

|---|---|

| Gallbladder Wall | 0.0044 |

| Lower Large Intestine Wall | 0.0088 |

| Small Intestine | 0.0044 |

| Kidneys | 0.0039 |

| Liver | 0.00098 |

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical practice:

- Renal Function Assessment in Children : A study involving children demonstrated that this compound effectively differentiated between normal and impaired renal function, providing critical information for treatment planning .

- Impact of Drug Interactions : Research indicated that drugs interacting with organic anion transporters could affect the clearance of this compound, potentially leading to misinterpretation of renal function tests .

- Comparative Studies with Other Radiopharmaceuticals : In a comparative study, this compound was shown to provide superior imaging results compared to traditional agents like OIH, especially in patients with varying degrees of renal impairment .

Q & A

Q. What emerging technologies could enhance the detection limits of this compound in trace-level environmental samples?

- Methodological Answer :

- Step 1 : Employ nano-material-based sensors (e.g., graphene oxide FETs) for ultrasensitive detection .

- Step 2 : Validate with tandem mass spectrometry (LC-MS/MS) to achieve sub-ppb quantification .

- Step 3 : Collaborate with environmental chemists to contextualize ecological risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.